Home > Products > Screening Compounds P126043 > Imidazo[1,2-b]pyridazin-6-ylmethanamine
Imidazo[1,2-b]pyridazin-6-ylmethanamine - 1313726-22-5

Imidazo[1,2-b]pyridazin-6-ylmethanamine

Catalog Number: EVT-8945123
CAS Number: 1313726-22-5
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imidazo[1,2-b]pyridazin-6-ylmethanamine is a heterocyclic compound characterized by its unique bicyclic structure. It falls under the category of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's CAS number is 6653-96-9, and it has a molecular formula of C6H6N4C_6H_6N_4 with a molecular weight of approximately 134.14 g/mol .

Source and Classification

Imidazo[1,2-b]pyridazin-6-ylmethanamine is derived from the pyridazine family of compounds. It is classified as an organic compound and specifically as a nitrogen-containing heterocycle. This classification highlights its significance in pharmaceutical chemistry, where such compounds are often explored for their therapeutic properties.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazin-6-ylmethanamine typically involves several key steps. A common method includes the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions, such as using sodium bicarbonate. This approach leverages the nucleophilicity of the nitrogen atoms in the pyridazine ring to facilitate the formation of the desired bicyclic structure .

Technical Details

  1. Starting Materials:
    • α-bromoketone
    • 3-amino-6-halopyridazine
  2. Reaction Conditions:
    • Mild basic conditions (e.g., sodium bicarbonate)
    • Temperature control to optimize yield
  3. Yield Optimization:
    • The introduction of halogens in the pyridazine ring can enhance the efficiency of the reaction by altering nucleophilicity, thus improving product formation .
Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazin-6-ylmethanamine features a fused imidazole and pyridazine ring system.

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazin-6-ylmethanamine can participate in various chemical reactions typical for nitrogen-containing heterocycles.

Key Reactions

  1. Alkylation Reactions:
    • The nitrogen atoms in the ring can undergo alkylation, leading to various substituted derivatives.
  2. Reduction Reactions:
    • Compounds derived from imidazo[1,2-b]pyridazin can be reduced using reagents like stannous chloride or sodium borohydride to yield amines or other functional groups.
  3. Condensation Reactions:
    • Further modifications can involve condensation with aldehydes or ketones to form more complex structures .
Mechanism of Action

The mechanism of action for imidazo[1,2-b]pyridazin-6-ylmethanamine primarily relates to its interaction with biological targets in cellular pathways.

Process and Data

  1. Target Engagement:
    • The compound may act as an inhibitor or modulator for specific enzymes or receptors due to its structural features that allow binding to active sites.
  2. Biological Activity:
    • Preliminary studies suggest potential activity against amyloid plaques, indicating implications for neurodegenerative diseases like Alzheimer's .
Physical and Chemical Properties Analysis

Imidazo[1,2-b]pyridazin-6-ylmethanamine exhibits several notable physical and chemical properties.

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Density: Approximately 1.5 g/cm³.

Chemical Properties

  • Solubility: Soluble in polar solvents; specific solubility data may vary.
  • Stability: Stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.
Applications

Imidazo[1,2-b]pyridazin-6-ylmethanamine has several potential applications in scientific research:

  1. Pharmaceutical Development:
    • Investigated for its role as a lead compound in drug discovery targeting neurodegenerative diseases.
  2. Biochemical Research:
    • Used in studies focused on enzyme inhibition and receptor modulation.
  3. Synthetic Chemistry:
    • Serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications .
Introduction to the Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

Historical Evolution and Discovery of Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine scaffold is a fused [5,6]-bicyclic structure featuring bridgehead nitrogen atoms within its nine-membered ring system. This heterocyclic core was first synthesized in the early 1960s by Yoneda and coworkers through the condensation of 3-aminopyridazines with α-halo carbonyl compounds [1] [2]. Initial biological investigations by Nitta, Yoneda, and Otaka in 1964 revealed derivatives with central nervous system activities, including analgesic, sedative, and antispasmodic effects, marking the scaffold’s entry into medicinal chemistry [1]. Despite this early promise, broad exploration remained limited until the 21st century, when advancements in synthetic methodologies enabled systematic functionalization.

The scaffold gained significant pharmaceutical validation in 2012 with the United States Food and Drug Administration approval of ponatinib (marketed as Iclusig®), a potent pan-BCR-ABL tyrosine kinase inhibitor for treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia [1] [2]. This breakthrough underscored the therapeutic relevance of imidazo[1,2-b]pyridazine and stimulated intensive research into its derivatives. Subsequent clinical candidates, such as gandotinib (developed by Eli Lilly), which reached Phase II trials for myeloproliferative disorders as a Janus kinase 2 (JAK2) inhibitor, further cemented its importance in oncology [1]. The evolution of this scaffold demonstrates a trajectory from synthetic curiosity to a cornerstone of targeted cancer therapy.

Table 1: Key Milestones in Imidazo[1,2-b]pyridazine Derivative Development

YearEventSignificance
1960sInitial synthesis by YonedaFirst access to the imidazo[1,2-b]pyridazine core via condensation reactions
1964CNS activity screening (Nitta, Yoneda, Otaka)Identified analgesic, sedative, and antispasmodic effects in animal models
2012FDA approval of ponatinib (Iclusig®)Validated scaffold in oncology; first marketed drug containing imidazo[1,2-b]pyridazine
2020sGandotinib Phase II trialsDemonstrated efficacy in myeloproliferative disorders via JAK2 inhibition
2024Antifungal derivatives against Madurella mycetomatis (e.g., compound 14d)IC₅₀ = 0.9 µM; high selectivity index (16) against neglected tropical disease eumycetoma [5]

Privileged Scaffold Status: Comparative Advantages Over Pyrazine and Pyrimidine Analogs

Imidazo[1,2-b]pyridazine is classified as a "privileged scaffold" due to its versatile receptor-binding capabilities, structural adaptability, and capacity to deliver diverse therapeutic activities across unrelated target classes. This status stems from intrinsic physicochemical properties conferred by the pyridazine ring, which provide distinct advantages over isosteric pyrazine and pyrimidine systems [1] [9].

A critical advantage lies in the elevated dipole moment (~4.0 Debye for pyridazine versus ~2.3 Debye for pyrimidine and ~0.5 Debye for benzene). This strong polarity enhances interactions with biological targets through improved electrostatic complementarity, facilitating tighter binding to ATP pockets of kinases and other enzymes [1] [9]. Furthermore, the pyridazine nitrogen atoms enable robust hydrogen-bonding networks. The ring’s meta-adjacent nitrogen arrangement allows dual hydrogen-bond acceptance, often forming critical contacts with backbone amides (e.g., kinase hinge regions) that pyrimidines cannot replicate efficiently [1] [2].

The scaffold also improves solubility and metabolic stability compared to carbocyclic or pyrimidine-containing analogs. The electron-deficient pyridazine nucleus reduces lipophilicity, enhancing aqueous solubility—a key parameter in drug bioavailability. Additionally, the pyridazine ring demonstrates lower susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to phenyl or pyrimidine rings, potentially reducing drug-drug interaction risks [9]. Notably, replacing phenyl with pyridazine in bioactive molecules can lower inhibitory activity against the cardiac human Ether-à-go-go-Related Gene (hERG) potassium channel, mitigating cardiotoxicity liabilities [9].

Table 2: Physicochemical Comparison of Imidazo[1,2-b]pyridazine with Bioisosteric Analogs

PropertyImidazo[1,2-b]pyridazineImidazo[1,2-a]pyridinePyrazine AnalogPyrimidine Analog
Dipole Moment (Debye)~4.0~2.2~1.5~2.3
Hydrogen-Bond Acceptor Sites3 (2 sp² N, 1 imine-type N)1 (sp² N)2 (sp² N)2 (sp² N)
log P (Predicted)1.2–1.82.0–2.51.5–2.01.5–2.0
Aqueous SolubilityHighModerateModerateModerate
Crystallinity TendencyHigh [1]ModerateLowModerate

Rationale for Functionalization and Bioisosteric Replacement Strategies

The strategic functionalization of imidazo[1,2-b]pyridazine leverages its synthetic versatility and aims to optimize target engagement, selectivity, and pharmacokinetic profiles. The core supports regioselective modifications at all carbon positions (C-3, C-5, C-6, C-7, and C-8), enabling tailored structure-activity relationship exploration [1] [7]. Key functionalization approaches include:

  • C3 Modifications: Position C-3 is synthetically accessible via electrophilic aromatic substitution, nucleophilic substitution, or transition-metal-catalyzed cross-coupling. This position tolerates diverse aryl, heteroaryl, or alkyl substituents, profoundly influencing target potency. For instance, in kinase inhibitors like ponatinib, the C3-aryl moiety engages in hydrophobic interactions with allosteric pockets, driving selectivity among kinase subfamilies [1] [3].
  • C6 Functionalization: The C-6 position is highly electron-deficient, favoring nucleophilic substitution or palladium-catalyzed coupling. Alkylamines (e.g., Imidazo[1,2-b]pyridazin-6-ylmethanamine), alkoxy groups, or heterocycles introduced here often enhance solubility or provide vectors for conjugating prodrug moieties. In antimalarial derivatives, C6-amino groups form hydrogen bonds with Plasmodium falciparum kinase residues [3] [5].
  • C8 Modifications: Though sterically constrained, C-8 substitutions modulate steric and electronic properties. Fluorine or methyl groups here can improve metabolic stability or membrane permeability [1].

Bioisosteric replacement strategies frequently employ imidazo[1,2-b]pyridazine to replace phenyl, imidazo[1,2-a]pyridine, or pyrimidine rings. This swap addresses limitations like poor solubility, high lipophilicity, or off-target effects. Examples include:

  • Replacing imidazo[1,2-a]pyridine in antibacterial scaffolds to reduce cytotoxicity while maintaining activity against Gram-positive pathogens [1].
  • Substituting phenyl rings in kinase inhibitors to diminish hERG binding, as pyridazine’s polarity disrupts interactions with this potassium channel [9].
  • Swapping pyrimidine in antifolates to overcome resistance mechanisms in Plasmodium species [3].

Emerging applications exploit the scaffold in proteolysis-targeting chimeras (PROTACs), where its physicochemical profile facilitates cell permeability and ternary complex formation. For example, imidazo[1,2-b]pyridazine-based PROTACs effectively degrade tropomyosin receptor kinases, demonstrating the scaffold’s utility in modern therapeutic modalities [1]. In antifungal drug discovery, C6-derivatized compounds (e.g., 14d) achieve potent inhibition of Madurella mycetomatis with selectivity indices 18-fold higher than itraconazole, underscoring the success of targeted functionalization [5].

The scaffold’s versatility in synthetic chemistry—facilitated by reactions like Chan-Lam coupling, Buchwald-Hartwig amination, and Minisci functionalization—enables rapid generation of diverse libraries for lead optimization. This adaptability, combined with its privileged pharmacokinetic properties, positions imidazo[1,2-b]pyridazine as a resilient foundation for addressing evolving challenges in medicinal chemistry [1] [3] [7].

Properties

CAS Number

1313726-22-5

Product Name

Imidazo[1,2-b]pyridazin-6-ylmethanamine

IUPAC Name

imidazo[1,2-b]pyridazin-6-ylmethanamine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H,5,8H2

InChI Key

QHUJFPISKLSRTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2N=C1CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.